Introduction: Situating 2-Hydroxy-3-nitronaphthalene in Modern Chemistry
Introduction: Situating 2-Hydroxy-3-nitronaphthalene in Modern Chemistry
An In-depth Technical Guide to 2-Hydroxy-3-nitronaphthalene (CAS 32361-60-7)
For Researchers, Scientists, and Drug Development Professionals
2-Hydroxy-3-nitronaphthalene, also known as 3-Nitro-2-naphthol, is a substituted naphthalene derivative belonging to the nitronaphthol family.[1] These compounds, characterized by hydroxyl (-OH) and nitro (-NO₂) functional groups on a naphthalene core, are of significant interest in synthetic organic chemistry. The relative positions of these functional groups govern the molecule's electronic properties, reactivity, and potential applications. In 2-Hydroxy-3-nitronaphthalene, the ortho-positioning of the electron-donating hydroxyl group and the electron-withdrawing nitro group creates a unique chemical environment, making it a valuable intermediate and building block for more complex molecular architectures. This guide provides a comprehensive overview of its known properties, potential synthesis and reactivity, safety considerations, and applications, grounded in available technical data.
Molecular Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of all experimental design and application development.
Chemical Identity
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Chemical Name : 3-Nitro-2-naphthol[1]
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Synonyms : 2-Hydroxy-3-nitronaphthalene, 3-nitronaphthalen-2-ol, 2-Naphthalenol, 3-nitro-[1][2]
Chemical Structure
The structure consists of a naphthalene bicyclic system substituted with a hydroxyl group at position 2 and a nitro group at position 3.
Caption: 2D structure of 2-Hydroxy-3-nitronaphthalene.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties. It is important to note that several of these values are predicted through computational models, a common practice for compounds not extensively characterized experimentally.
| Property | Value | Source |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 103-104 °C | [1] |
| Boiling Point | 336.7 ± 15.0 °C (Predicted) | [1] |
| Density | 1.413 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 6.83 ± 0.40 (Predicted) | [1] |
| Solubility | Soluble in ethanol, ether, acetic acid; insoluble in water. | [4] |
Synthesis and Reactivity
Synthetic Approach: Electrophilic Nitration
While a specific, peer-reviewed synthesis protocol for 2-Hydroxy-3-nitronaphthalene (CAS 32361-60-7) is not detailed in readily available literature, its synthesis can be logically inferred from standard aromatic chemistry principles. The most probable route is the direct electrophilic nitration of 2-Naphthol.
The hydroxyl group of 2-Naphthol is a strongly activating, ortho-, para-directing group. Therefore, reacting 2-Naphthol with a nitrating agent (typically a mixture of nitric acid and sulfuric acid) would be expected to yield a mixture of nitrated products.[5] The substitution pattern is highly dependent on reaction conditions such as temperature, solvent, and the specific nitrating agent used. The formation of 3-nitro-2-naphthol would compete with substitution at other activated positions, primarily the 1-position.
Caption: Proposed synthesis workflow for 2-Hydroxy-3-nitronaphthalene.
Chemical Reactivity
The primary reactivity stems from its functional groups:
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Nitro Group Reduction : The nitro group can be readily reduced to an amine (-NH₂) using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This makes it a direct precursor to 3-Amino-2-naphthol, a valuable intermediate for azo dyes and other complex heterocyclic systems.[1]
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Phenolic Hydroxyl Group : The hydroxyl group is acidic (predicted pKa ~6.83) and can be deprotonated to form a phenoxide. This site can undergo O-alkylation or O-acylation reactions.
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Aromatic Ring : The naphthalene ring, influenced by both the hydroxyl and nitro groups, can participate in further electrophilic or nucleophilic substitution reactions, although the conditions would need to be carefully selected.
Spectral Characterization
Definitive structural confirmation relies on spectroscopic analysis. While a comprehensive, published spectral dataset for this specific isomer is scarce, the expected signatures can be predicted. Researchers seeking to confirm its identity should perform the following analyses.
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¹H NMR (Proton Nuclear Magnetic Resonance) : The spectrum should show distinct signals for the aromatic protons on the naphthalene ring. The chemical shifts and coupling patterns would be complex due to the asymmetry but would be unique to the 3-nitro substitution pattern. A ¹H NMR spectrum is listed as available on some supplier sites, confirming its use in identity confirmation.[6]
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The spectrum would display ten distinct signals for the carbon atoms of the naphthalene core, with chemical shifts influenced by the attached hydroxyl and nitro groups.
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FT-IR (Fourier-Transform Infrared Spectroscopy) : Key vibrational bands would be expected for the O-H stretch (broad, ~3200-3500 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), asymmetric and symmetric N-O stretches of the nitro group (~1500-1550 cm⁻¹ and ~1335-1370 cm⁻¹, respectively), and C=C stretching in the aromatic ring (~1400-1600 cm⁻¹).[7]
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MS (Mass Spectrometry) : The mass spectrum should show a molecular ion (M⁺) peak corresponding to its molecular weight of 189.17 g/mol .
Safety, Handling, and Toxicology
No specific safety data sheet (SDS) for CAS 32361-60-7 was found. The information below is aggregated from data for the closely related isomer 1-Nitro-2-naphthol and general safety protocols for nitrated aromatic compounds. This information should be used as a guideline only; a comprehensive risk assessment must be performed before handling.
Hazard Identification
| Hazard Type | Description | Source/Analogy |
| Acute Toxicity | May be harmful if swallowed or inhaled. | [8] |
| Skin Irritation | Causes skin irritation. | [4][8] |
| Eye Irritation | Causes serious eye irritation. | [4][8] |
| Respiratory Irritation | Irritating to the respiratory system. | [4][8] |
| Aquatic Hazard | May be toxic to aquatic life with long-lasting effects. | [8][9] |
Recommended Handling and Personal Protective Equipment (PPE)
Given the hazards associated with analogous compounds, stringent safety measures are required.
Experimental Protocol: Safe Handling of 2-Hydroxy-3-nitronaphthalene
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Engineering Controls : Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.
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Personal Protective Equipment (PPE) :
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Handling Procedures :
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Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11]
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Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]
Applications and Research Directions
2-Hydroxy-3-nitronaphthalene is primarily used in scientific research as a versatile organic building block.[1] Its potential applications can be extrapolated from the utility of the broader nitronaphthol chemical class.
-
Intermediate for Dyes and Pigments : As a precursor to 3-Amino-2-naphthol, it is a key starting material for synthesizing azo dyes. The amino-naphthol moiety can be diazotized and coupled with other aromatic systems to create a wide range of colors.[12]
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Pharmaceutical and Agrochemical Synthesis : The nitronaphthalene scaffold is present in various biologically active molecules. The functional groups of this compound allow for its incorporation into more complex structures that could be screened for pharmacological or pesticidal activity. For example, related 2-hydroxy-1,4-naphthoquinones have been investigated for anti-allergic properties.[13]
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Material Science : Nitronaphthalene derivatives have been explored as components in polymers and other materials, sometimes to impart specific properties like UV stability.[12]
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Environmental Research : Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) are a class of environmental contaminants formed from atmospheric reactions.[5][14] Studying the properties and degradation pathways of specific isomers like 2-Hydroxy-3-nitronaphthalene can contribute to a better understanding of environmental toxicology and bioremediation.[14]
References
- Time and Date. (n.d.). Current time information in Jefferson County, US.
-
001CHEMICAL. (n.d.). CAS No. 32361-60-7, 3-Nitro-2-naphthol. Retrieved from [Link]
-
ChemBK. (2024, April 10). 2-HYDROXY-1-NITRONAPHTHALENE. Retrieved from [Link]
-
US Environmental Protection Agency (EPA). (n.d.). 2-Nitronaphthalene Properties. Retrieved from [Link]
-
PubChem. (2025, April 14). 2-Nitronaphthalene. Retrieved from [Link]
-
Wikipedia. (2025, December 12). 2-Nitronaphthalene. Retrieved from [Link]
-
The Royal Society of Chemistry. (2012). 1H NMR (500 MHz, CDCl3) δ. Retrieved from [Link]
-
precisionFDA. (2025, August 22). 2-NITRONAPHTHALENE. Retrieved from [Link]
-
ChemBK. (2024, April 10). 1-nitronaphthalene. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2025, August 26). Substance Information. Retrieved from [Link]
-
MDPI. (2022, October 22). Selective Adsorption of 2-Hydroxy-3-Naphthalene Hydroxamic Acid on the Surface of Bastnaesite and Calcite. Retrieved from [Link]
- Google Patents. (n.d.). US4017639A - 2-Hydroxy-3-nitro-1,4-naphthoquinones for the prophylaxis of certain allergies.
-
National Institutes of Health (NIH). (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]
-
ResearchGate. (2017, June 6). (PDF) An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene. Retrieved from [Link]
-
CAS. (n.d.). NMR Database for Faster Structural Data. Retrieved from [Link]
-
PubMed. (n.d.). Evidence for oxidative metabolism in the genotoxicity of the atmospheric reaction product 2-nitronaphthalene in human lymphoblastoid cell lines. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Naphthalene, 2-nitro-. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Nitronaphthalene. Retrieved from [Link]
-
Exposome-Explorer - IARC. (n.d.). 2-Hydroxynaphthalene (Compound). Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Dihydroxynaphthalene. Retrieved from [Link]
Sources
- 1. 3-Nitro-2-naphthol | 32361-60-7 [chemicalbook.com]
- 2. 32361-60-7 | 3-Nitronaphthalen-2-ol - AiFChem [aifchem.com]
- 3. 001chemical.com [001chemical.com]
- 4. 2-HYDROXY-1-NITRONAPHTHALENE [chembk.com]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-NITRONAPHTHALENE(581-89-5) 1H NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. gustavus.edu [gustavus.edu]
- 9. 2-Nitronaphthalene | C10H7NO2 | CID 11392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. fishersci.com [fishersci.com]
- 12. evitachem.com [evitachem.com]
- 13. US4017639A - 2-Hydroxy-3-nitro-1,4-naphthoquinones for the prophylaxis of certain allergies - Google Patents [patents.google.com]
- 14. Evidence for oxidative metabolism in the genotoxicity of the atmospheric reaction product 2-nitronaphthalene in human lymphoblastoid cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
